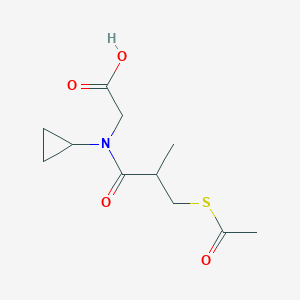
N-(3-Acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine
Cat. No. B8307931
M. Wt: 259.32 g/mol
InChI Key: IUFNBYIQGPSJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04256761
Procedure details


Crude N-(3-acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine t-butyl ester (19.5 g, 0.0619 mol) was dissolved in a mixture of anisole (50 ml) and trifluoroacetic acid (250 ml). The resulting red solution was stirred for one and a half hours at room temperature. The solvent was evaporated and the residue was distributed between ethyl acetate and saturated sodium bicarbonate. The aqueous sodium bicarbonate layer was acidified cautiously with concentrated hydrochloric acid to pH 4-5. The precipitated product was extracted into chloroform and washed twice with water. The organic phase was dried over magnesium sulfate, filtered and evaporated to give initially a colorless oil which was crystallized from diethyl ether to afford colorless crystals (9.7 g, 61%), m.p. 86°-88°. The dicyclohexylamine (DCHA) salt was prepared in ether to afford colorless crystals, m.p. 68°-70°.
Name
N-(3-acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine t-butyl ester
Quantity
19.5 g
Type
reactant
Reaction Step One



Name
Yield
61%
Identifiers


|
REACTION_CXSMILES
|
C([O:5][C:6](=[O:21])[CH2:7][N:8]([C:12](=[O:20])[CH:13]([CH3:19])[CH2:14][S:15][C:16](=[O:18])[CH3:17])[CH:9]1[CH2:11][CH2:10]1)(C)(C)C>C1(OC)C=CC=CC=1.FC(F)(F)C(O)=O>[C:16]([S:15][CH2:14][CH:13]([CH3:19])[C:12]([N:8]([CH:9]1[CH2:10][CH2:11]1)[CH2:7][C:6]([OH:21])=[O:5])=[O:20])(=[O:18])[CH3:17]
|
Inputs


Step One
|
Name
|
N-(3-acetylthio-2-methylpropanoyl)-N-(cyclopropyl)glycine t-butyl ester
|
|
Quantity
|
19.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(CN(C1CC1)C(C(CSC(C)=O)C)=O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)OC
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting red solution was stirred for one and a half hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The precipitated product was extracted into chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried over magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give initially a colorless oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from diethyl ether
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)SCC(C(=O)N(CC(=O)O)C1CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.7 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 60.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
